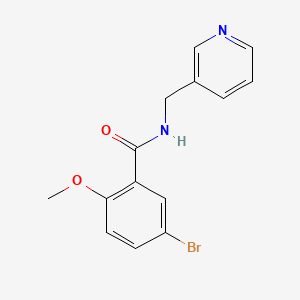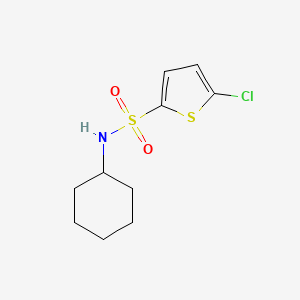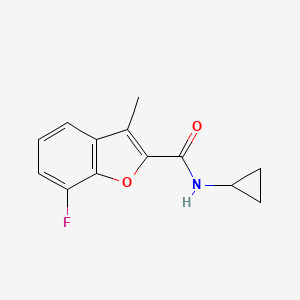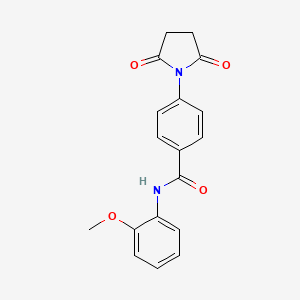
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as 5-Br-PAD, is a chemical compound that is commonly used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different aspects of cellular and molecular biology. In
作用机制
The mechanism of action of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves the binding of the compound to the catalytic subunit of PP2A, which leads to the inhibition of its activity. This inhibition results in the hyperphosphorylation of many cellular proteins, which can have various physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to modulate the activity of other cellular enzymes, such as glycogen synthase kinase 3β and protein kinase C.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its selectivity for PP2A. This selectivity allows researchers to study the specific role of this enzyme in different cellular processes. However, one limitation of using 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is its potential toxicity. Studies have shown that the compound can induce apoptosis in normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research. One potential direction is the development of new analogs of the compound that have improved selectivity and reduced toxicity. Additionally, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of PP2A in different disease states, such as cancer and neurodegenerative disorders. Finally, the compound can be used to explore the potential therapeutic applications of PP2A inhibitors in the treatment of different diseases.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide is a valuable tool for studying different aspects of cellular and molecular biology. The compound's ability to selectively inhibit the activity of PP2A has led to its use in various scientific studies. While there are some limitations to its use, there are also many future directions for the use of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide in scientific research.
合成方法
The synthesis of 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide involves several steps. The first step is the conversion of 2-methoxybenzoic acid to its acid chloride derivative using thionyl chloride. The second step involves the reaction of the acid chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The final step of the synthesis involves the bromination of the resulting compound using bromine or N-bromosuccinimide. The final product is obtained after purification using column chromatography.
科学研究应用
5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide has been used in various scientific studies due to its ability to selectively inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a critical enzyme that regulates many cellular processes, including cell division, DNA replication, and cell death. By inhibiting PP2A, 5-bromo-2-methoxy-N-(3-pyridinylmethyl)benzamide can be used to study the role of this enzyme in different cellular processes.
属性
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-5-4-11(15)7-12(13)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYVIRERYUCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)


![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)


![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)


![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)